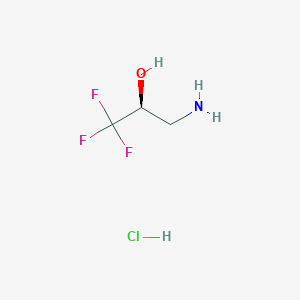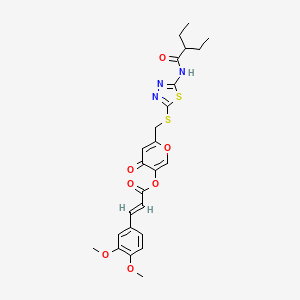
Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex fluorinated organic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was performed using commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, showcasing the versatility of fluorinated aromatic compounds in chemical synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using this method . Additionally, the molecular structures of various phosphorus-containing fluorobenzene derivatives were investigated using X-ray crystallography, revealing large bond angles around the phosphorus atoms .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in a variety of chemical reactions. The reaction of dimethyl(trimethylsilyl)phosphane with different difluorobenzenes and trifluorobenzenes resulted in the substitution of fluorine atoms by the dimethylphosphanyl group . Furthermore, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. For instance, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals were studied, revealing the effects of aggregation on its photophysical properties . The microwave spectrum of 2,4-dimethylfluorobenzene showed large tunneling splittings due to the very low barrier to internal rotation of the methyl groups, approaching the free rotor limit .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Fluorine-Containing Quinolines : The compound has been used in synthesizing fluorine-containing quinolines. This process involves reactions with dimethyl fumarate or diethyl maleate, leading to various quinoline derivatives identified by spectroscopy and X-ray diffraction (Kotovskaya et al., 2009).
Reactions with Me2EM Reagents : It plays a role in aromatic nucleophilic substitution reactions. For instance, in reactions involving dimethyl(trimethylsilyl)phosphane, this compound facilitates the substitution of fluorine to form various derivatives (Goryunov et al., 2010).
Pharmaceutical and Biomedical Research
Tumor Promotion Studies : This compound has been studied for its effects in tumor promotion, particularly in the context of skin sensitization and immune system disturbances (Bock et al., 1969).
Synthesis of Benzylamine Derivatives : It is utilized in synthesizing various benzylamine derivatives, which have potential pharmaceutical applications. These syntheses involve regioselective introduction of methylthio moieties and further functionalization to create sulfone and sulfonamide derivatives (Perlow et al., 2007).
Material Science and Polymer Research
- Synthesis of High Glass Transition Polymers : The compound is involved in synthesizing polyamides and polyimides with high glass transition temperatures. These polymers have been prepared from various aromatic dicarboxylic acids and dianhydrides, highlighting its utility in advanced material science (Liaw et al., 2002).
Analytical Chemistry
- Characterization of Phenols : It has been used in the characterization of phenols, particularly in forming 2,4-dinitrophenyl ethers, which are suitable for spectrophotometric and colorimetric analyses (Lehmann, 1971).
Organic Chemistry and Catalysis
Catalysis and Nucleophilic Substitutions : This compound has been studied in reactions involving nucleophilic substitutions, particularly in the presence of transition metal catalysts. Such studies contribute to understanding the mechanisms of aromatic nucleophilic substitution reactions (Alonso et al., 1989).
Photoaffinity Labeling : In the field of biochemistry, it has been applied in specific photoaffinity labeling induced by energy transfer. This application is crucial for understanding enzyme interactions and inhibition mechanisms (Goeldner & Hirth, 1980).
Safety and Hazards
Orientations Futures
Research on Dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate continues to explore its applications in organic synthesis, pharmaceuticals, and materials science. Investigating its reactivity, stability, and potential biological activities will pave the way for future developments and utilization .
For more technical details, you can refer to the [product link] provided by Enamine.
Propriétés
IUPAC Name |
dimethyl 2-fluoro-3-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-7(10(13)15-2)4-5-8(9(6)12)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWPVCJOMNOWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)


